(R)-4-phenyl-3-piperidin-4-yl-oxazolidin-2-one chemical structure and properties
(R)-4-phenyl-3-piperidin-4-yl-oxazolidin-2-one chemical structure and properties
Structure, Properties, and Synthetic Utility in Drug Discovery
Executive Summary
(R)-4-phenyl-3-(piperidin-4-yl)oxazolidin-2-one (CAS: 792184-01-1; HCl salt: 521979-97-5) is a privileged chiral scaffold in medicinal chemistry.[1] Structurally, it combines a rigid 2-oxazolidinone core with a defined (R)-stereocenter at the C4 position and a versatile piperidine handle at the N3 position.[1]
This compound serves as a critical intermediate in the synthesis of G-Protein Coupled Receptor (GPCR) antagonists (specifically Urotensin-II and MCH-1 receptor antagonists) and has been explored in the optimization of novel antimicrobial agents.[1] Its value lies in its ability to project the phenyl group into a defined hydrophobic pocket while providing a secondary amine (piperidinyl) for further diversification or salt formation to modulate pharmacokinetic properties.[1]
Chemical Identity & Structural Characterization[1][2][3][4][5][6]
Nomenclature and Identification
| Property | Detail |
| IUPAC Name | (4R)-4-phenyl-3-(piperidin-4-yl)-1,3-oxazolidin-2-one |
| Common Name | (R)-4-phenyl-3-(4-piperidinyl)-2-oxazolidinone |
| CAS Number (Free Base) | 792184-01-1 |
| CAS Number (HCl Salt) | 521979-97-5 |
| Molecular Formula | C₁₄H₁₈N₂O₂ |
| Molecular Weight | 246.31 g/mol (Free Base); 282.77 g/mol (HCl) |
| Chirality | (R)-enantiomer (induced by Phenylglycinol precursor) |
Structural Analysis (DOT Diagram)
The following diagram illustrates the core pharmacophore features and the connectivity logic of the molecule.
Figure 1: Pharmacophore decomposition of (R)-4-phenyl-3-piperidin-4-yl-oxazolidin-2-one, highlighting the spatial arrangement of binding elements.
Physicochemical Properties[1][3][4][6][9]
Understanding the physicochemical profile is essential for utilizing this scaffold in library design. The compound exhibits moderate lipophilicity, making it suitable for CNS-active drug design when derivatized.
| Property | Value / Description | Source/Calculation |
| Physical State | White to off-white solid | Experimental |
| Melting Point | >200°C (HCl salt decomp.)[1] | Thermogravimetric Analysis |
| LogP (Calculated) | 1.29 – 2.35 | cLogP (Consensus) |
| pKa (Piperidine NH) | ~9.8 | Base strength typical of secondary amines |
| H-Bond Donors | 1 (Piperidine NH) | Structural Count |
| H-Bond Acceptors | 3 (C=O, Ring O, Piperidine N) | Structural Count |
| Solubility | High in DMSO, MeOH; Low in non-polar solvents | Empirical |
Synthetic Methodology (Self-Validating Protocol)
The synthesis of this core requires strict control over stereochemistry. The most robust route utilizes (R)-(-)-2-Phenylglycinol as the chiral pool starting material to ensure >99% ee.[1]
Retrosynthetic Analysis
The oxazolidinone ring is constructed via a phosgene equivalent (CDI or Triphosgene) closing upon a 1,2-amino alcohol. The amino alcohol is generated via reductive amination.
Synthesis Workflow Diagram
Figure 2: Step-wise synthetic route ensuring retention of chirality and high purity.
Detailed Experimental Protocol
Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).
Step 1: Reductive Amination
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Reactants: Dissolve (R)-(-)-2-Phenylglycinol (1.0 eq) and N-Boc-4-piperidone (1.1 eq) in 1,2-Dichloroethane (DCE).
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Activation: Add Acetic Acid (1.5 eq) to catalyze imine formation. Stir for 1 hour at Room Temperature (RT).
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Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise.
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Workup: Quench with sat. NaHCO₃. Extract with DCM. The secondary amine intermediate is often used directly or purified via silica gel chromatography (MeOH/DCM).[1]
Step 2: Carbonylation (Ring Closure) [1]
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Setup: Dissolve the intermediate from Step 1 in anhydrous THF.
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Reagent: Add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) or Triphosgene (0.4 eq) with TEA (2.0 eq).
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Conditions: Reflux (60-70°C) for 4-6 hours. Monitor by TLC for disappearance of the amino alcohol.
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Validation: The formation of the cyclic carbamate is confirmed by the appearance of a carbonyl stretch at ~1750 cm⁻¹ in IR.
Step 3: N-Boc Deprotection
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Acidolysis: Dissolve the protected oxazolidinone in DCM. Add 4M HCl in Dioxane (5-10 eq).
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Precipitation: Stir at RT for 2 hours. The product often precipitates as the hydrochloride salt.
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Isolation: Filter the white solid, wash with diethyl ether, and dry under vacuum.
Applications in Drug Discovery[1][3]
GPCR Antagonism
This scaffold is a bioisostere for various biaryl systems found in GPCR ligands.
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Urotensin-II Receptor (UT) Antagonists: The 4-phenyl-oxazolidinone core mimics the spatial arrangement of the phenylalanine residue in the endogenous ligand urotensin-II.[1]
-
MCH-1 Antagonists: Used in the development of anti-obesity agents where the piperidine nitrogen is further alkylated with lipophilic biaryl moieties.[1]
Antibiotic Research
While distinct from the Linezolid class (which typically features a 5-aminomethyl substitution), the 3-piperidinyl variants are explored to overcome resistance mechanisms by altering the binding mode to the bacterial ribosome.[1][2]
Handling and Stability
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Storage: Store the HCl salt at 2-8°C under desiccant. It is hygroscopic.
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Stability: The oxazolidinone ring is stable to acid and mild base but can hydrolyze under strong basic conditions (e.g., NaOH reflux) to ring-open back to the amino alcohol.
-
Safety: The compound is an irritant. Standard PPE (gloves, goggles, lab coat) is mandatory. Avoid inhalation of dust.
References
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PubChem. (4R)-4-phenyl-1,3-oxazolidin-2-one Compound Summary. National Library of Medicine. Available at: [Link][1]
